N-[2-(Benzylsulfanyl)ethyl]acetamide
Description
N-[2-(Benzylsulfanyl)ethyl]acetamide is an acetamide derivative characterized by a benzylsulfanyl (C₆H₅CH₂S-) group attached to an ethyl chain, which is further linked to an acetamide moiety (-NHCOCH₃).
Properties
CAS No. |
60116-67-8 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-10(13)12-7-8-14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
ZOPLJTNSBKCWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]acetamide typically involves the reaction of benzyl mercaptan with 2-bromoethyl acetate to form 2-(benzylsulfanyl)ethyl acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield this compound. The reaction conditions generally include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide group may also participate in hydrogen bonding with biological molecules, affecting their function. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- The benzothiazole-containing analog ([12]) exhibits higher logP (4.39) compared to this compound, suggesting improved membrane permeability and oral bioavailability.
- The indole derivative ([3]) has lower logP (~2.5 inferred), which may limit its cellular uptake but enhance solubility in aqueous environments.
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